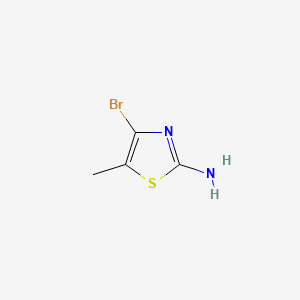

4-Bromo-5-methylthiazol-2-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-5-methyl-1,3-thiazol-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN2S/c1-2-3(5)7-4(6)8-2/h1H3,(H2,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPTFKWPRFDQHJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=C(S1)N)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80671898 | |

| Record name | 4-Bromo-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1209167-05-4 | |

| Record name | 4-Bromo-5-methyl-1,3-thiazol-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80671898 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-bromo-5-methyl-1,3-thiazol-2-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Significance of Halogenated Thiazole Scaffolds in Modern Organic and Medicinal Chemistry

The thiazole (B1198619) ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, is a cornerstone in medicinal chemistry and materials science. bohrium.com This scaffold is present in numerous clinically approved drugs and biologically active compounds, demonstrating a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and antitumor effects. bohrium.comresearchgate.net The introduction of halogen atoms, such as bromine, onto the thiazole scaffold—creating halogenated thiazoles—can significantly modulate a molecule's physicochemical properties and biological activity. nih.govjneonatalsurg.com

Halogenation, particularly bromination, is a strategic tool in drug design for several reasons. It can enhance the lipophilicity of a compound, potentially improving its ability to cross biological membranes. jneonatalsurg.com Furthermore, the bromine atom can participate in halogen bonding, a specific type of non-covalent interaction that can influence how a molecule binds to biological targets like enzymes and receptors. This can lead to increased potency and selectivity. chemshuttle.com Research has shown that the presence of halogen substituents on thiazole derivatives is crucial for their therapeutic potential, contributing to enhanced antimicrobial and anti-inflammatory activities. nih.govjneonatalsurg.com For instance, studies on certain thiazole-based compounds have indicated that a para-halogen-substituted phenyl group attached to the thiazole ring is important for anticonvulsant activity. nih.gov

The Role of 4 Bromo 5 Methylthiazol 2 Amine As a Versatile Synthetic Intermediate

4-Bromo-5-methylthiazol-2-amine serves as a highly valuable building block in organic synthesis. Its utility stems from the multiple reactive sites within its structure: the bromo substituent, the primary amino group, and the methyl group, which can potentially be functionalized. The bromine atom at the 4-position is particularly significant, acting as a versatile handle for various chemical transformations. It can be readily displaced or participate in transition metal-catalyzed cross-coupling reactions, allowing for the introduction of a wide array of substituents and the construction of more complex molecular architectures. chemscene.com

The 2-amino group is also a key functional handle. It can be acylated, alkylated, or used as a nucleophile in condensation reactions to form new ring systems. mdpi.comresearchgate.net This versatility allows chemists to systematically modify the core structure and generate libraries of novel compounds for biological screening. The synthesis of various derivatives, such as pyrazoles and other complex heterocyclic systems, often begins with a brominated thiazole (B1198619) intermediate, highlighting its foundational role in multi-step synthetic sequences. researchgate.net The development of efficient, one-pot synthesis methods for related 2-aminothiazole (B372263) derivatives further underscores the importance of these intermediates in streamlining the production of structurally diverse compounds for research in areas like anticancer and anti-HIV drug discovery. google.com

An Overview of Key Academic Research Domains Involving 4 Bromo 5 Methylthiazol 2 Amine

Classical Synthetic Routes

Traditional methods for synthesizing this compound typically involve discrete bromination and cyclization steps.

Bromination Strategies of 2-Amino-4-methylthiazole

A primary classical route involves the direct bromination of 2-amino-4-methylthiazole. This electrophilic substitution reaction targets the C5 position of the thiazole ring, which is activated by the amino group. A common laboratory-scale method employs bromine dissolved in a suitable solvent like chloroform (B151607). For instance, 2-amino-6-methylbenzothiazole (B160888) can be dissolved in chloroform, followed by the dropwise addition of a bromine solution in chloroform at room temperature to yield the brominated product. prepchem.com The reaction mixture is typically stirred for a couple of hours and then washed with an aqueous sodium hydroxide (B78521) solution to neutralize any excess acid and remove impurities. prepchem.com

Another approach to bromination involves the use of N-bromosuccinimide (NBS) as the brominating agent. tandfonline.com This reagent is often favored for its milder reaction conditions and easier handling compared to liquid bromine.

Cyclization Reactions Utilizing Brominated Precursors

An alternative classical strategy involves the construction of the thiazole ring from brominated starting materials. This approach, often referred to as the Hantzsch thiazole synthesis, is a cornerstone in the preparation of thiazole derivatives. In this method, an α-haloketone is reacted with a thiourea (B124793) or thioamide.

For the synthesis of related thiazole structures, such as ethyl 2-amino-4-methylthiazole-5-carboxylate, a two-step process is traditionally used. This involves the initial bromination of ethyl acetoacetate (B1235776) with a reagent like N-bromosuccinimide to form ethyl 2-bromo-3-oxobutanoate. tandfonline.com This intermediate is then reacted with thiourea to facilitate the cyclization and formation of the thiazole ring. tandfonline.com Similarly, the synthesis of 2-amino-5-methylthiazol derivatives can be achieved by reacting ethyl 4-bromo-3-oxopentanoate with thiourea in ethanol. nih.gov

Advanced and Optimized Synthetic Approaches

One-Pot Synthesis Methodologies

One-pot syntheses, which combine multiple reaction steps into a single procedural operation without isolating intermediates, have emerged as a more efficient and atom-economical approach.

The one-pot synthesis of 2-aminothiazole (B372263) derivatives often involves the in-situ generation of an α-haloketone followed by its immediate reaction with a thiourea derivative. rsc.org For example, a ketone can be reacted with a halogenating agent like trichloroisocyanuric acid (TCCA) to form the α-haloketone intermediate. rsc.org The nucleophilic sulfur of thiourea then attacks the α-carbon bearing the halogen. rsc.org This is followed by an intramolecular nucleophilic condensation where the imine nitrogen attacks the carbonyl carbon, leading to the formation of the thiazole ring after dehydration. rsc.org

In a specific one-pot method for synthesizing ethyl 2-substituted-4-methylthiazole-5-carboxylates, ethyl acetoacetate is first treated with N-bromosuccinimide (NBS) in a mixture of water and tetrahydrofuran. tandfonline.com After the bromination is complete, thiourea or its N-substituted derivatives are added, and the mixture is heated to induce cyclization. tandfonline.com This "one-pot cooking" approach simplifies the process by avoiding the isolation of the brominated intermediate, leading to higher yields and purity. google.com

Significant efforts have been made to optimize the reaction conditions for these one-pot syntheses to maximize the isolated yields and purity of the final products. The choice of solvent, temperature, and catalyst can have a profound impact on the reaction outcome.

Further optimization can involve the use of catalysts. For instance, a novel multifunctional ionic liquid nanocatalyst has been developed to facilitate the one-pot synthesis of 2-aminothiazoles. rsc.org This catalytic system allows the reaction to proceed efficiently under mild conditions. rsc.org The reaction of an acetophenone (B1666503) derivative with TCCA in the presence of this catalyst at 80°C, followed by the addition of thiourea, demonstrates a green and efficient route to these compounds. rsc.org The use of such catalysts not only improves yields but also allows for easier separation and recycling of the catalyst, contributing to a more sustainable synthetic process. rsc.org

Industrial Adaptations and Scalability Studies for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound necessitates adaptations to ensure efficiency, safety, and cost-effectiveness. Key areas of focus include the implementation of advanced reactor technologies and rigorous process optimization.

Continuous flow chemistry and microreactor technology offer significant advantages for the synthesis of thiazole derivatives, which can be extrapolated to the production of this compound. These technologies provide superior control over reaction parameters such as temperature, pressure, and mixing, leading to improved yields, higher purity, and enhanced safety, particularly when handling hazardous reagents. nih.govnih.gov

Microreactors, with their high surface-area-to-volume ratio, facilitate optimal heat and mass transfer, which is crucial for exothermic reactions often involved in heterocyclic synthesis. nih.gov Research on the synthesis of various thiazoles has demonstrated that flow processes can be safe, environmentally friendly, and cost-effective on a manufacturing scale. nih.gov For instance, the Hantzsch thiazole synthesis, a common method for creating the thiazole ring, has been successfully adapted to microreactor systems. nih.gov Automated multistep continuous flow synthesis has been reported for complex thiazole derivatives, achieving high yields in short reaction times without the need to isolate intermediates. nih.govnih.gov This approach could be adapted for the synthesis of this compound, potentially streamlining the production process.

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Thiazole Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, leading to hotspots and side reactions. | Highly efficient, allowing for precise temperature control. nih.gov |

| Mass Transfer | Limited by stirring efficiency, can result in poor mixing. | Enhanced mixing through diffusion and convection in microchannels. nih.gov |

| Safety | Larger volumes of hazardous materials present higher risks. | Smaller reaction volumes minimize risk; better control over exotherms. nih.gov |

| Scalability | Often requires significant redevelopment for scale-up. | Scalable by operating for longer durations or using multiple reactors in parallel ("numbering-up"). acs.org |

| Product Purity | May require extensive purification steps. | Often results in higher purity products, reducing downstream processing. acs.org |

Optimizing the manufacturing process for large-scale production is critical for economic viability. This involves a multi-faceted approach, including the selection of cost-effective starting materials, optimization of reaction conditions, and development of efficient purification methods. While specific large-scale processes for this compound are proprietary, general principles of process chemistry for related compounds offer valuable insights.

Key parameters for optimization include:

Solvent selection: Choosing a solvent that maximizes solubility of reactants and product, while being safe, environmentally friendly, and easy to remove and recycle.

Catalyst loading: Minimizing the amount of catalyst used without compromising reaction rate or yield.

Temperature and pressure: Fine-tuning these parameters to achieve the optimal balance between reaction speed and selectivity.

Stoichiometry: Using the optimal ratio of reactants to maximize the conversion of the limiting reagent and minimize waste.

Research into scalable processes for structurally similar compounds, such as the VH032 amine, highlights the challenges and strategies for multi-gram scale synthesis, emphasizing the need for robust and reproducible methods that avoid problematic procedures like difficult filtrations. acs.orgresearchgate.netnih.gov

Green Chemistry Principles Applied to the Synthesis of this compound

The application of green chemistry principles to the synthesis of fine chemicals and pharmaceuticals is of increasing importance. rasayanjournal.co.intandfonline.com For this compound, this involves developing more environmentally benign synthetic routes.

The use of water as a solvent is a cornerstone of green chemistry. rasayanjournal.co.in Efforts have been made to develop aqueous-phase syntheses for thiazole derivatives. For instance, a one-pot synthesis of 2-aminothiazole-5-carboxylates has been reported in water, utilizing supramolecular catalysis. tandfonline.com Performing reactions in water can eliminate the need for volatile and often toxic organic solvents, simplifying the workup process and reducing environmental impact. researchgate.net

Challenges in aqueous synthesis include the poor solubility of many organic reactants. This can sometimes be overcome through the use of co-solvents, phase-transfer catalysts, or by heating the reaction mixture. For the synthesis of this compound, exploring water-based protocols for the key cyclization and bromination steps could significantly improve the green credentials of the process.

The development of recyclable catalysts and the use of sustainable reagents are key aspects of green chemistry.

Recyclable Catalysts: Heterogeneous catalysts are particularly attractive for industrial processes because they can be easily separated from the reaction mixture and reused, reducing waste and cost. nanobioletters.com For thiazole synthesis, various reusable catalysts have been investigated, including copper silicate (B1173343) and silica-supported tungstosilicic acid. nanobioletters.commdpi.com Magnetically recoverable nanocatalysts, such as those based on iron oxide, offer a simple method for catalyst separation using an external magnet. researchgate.net Immobilizing catalysts like iron(III) chloride (FeCl₃) on a solid support such as silica (B1680970) gel can also render them recyclable. nih.govrsc.org FeCl₃ is an inexpensive and low-toxicity Lewis acid catalyst that has been used in the synthesis of various heterocycles. nih.govrsc.orgnih.gov

Table 2: Examples of Recyclable Catalysts in Thiazole and Heterocyclic Synthesis

| Catalyst System | Reaction | Key Advantage |

|---|---|---|

| Copper Silicate | Synthesis of 2-amino-4-phenyl substituted thiazoles | Heterogeneous, reusable, reduces reaction time. nanobioletters.com |

| Silica Supported Tungstosilicic Acid | One-pot synthesis of Hantzsch thiazole derivatives | Reusable, efficient under conventional heating or ultrasonic irradiation. mdpi.com |

| Fe₃O₄@SiO₂-based Nanocatalyst | Synthesis of 1,3-thiazole derivatives | Magnetically separable, reusable for multiple cycles without significant loss of activity. researchgate.net |

TiO₂ Photocatalysis: Titanium dioxide (TiO₂) is a well-known photocatalyst that can be activated by UV or visible light to generate highly reactive species. nih.govnih.gov In the context of green chemistry, photocatalysis offers a way to drive reactions using light as a clean energy source, often at ambient temperature and pressure. While specific applications to this compound are not documented, TiO₂ photocatalysis has been studied for the transformation of bromine species, including the oxidation of bromide (Br⁻) and the reduction of bromate (B103136) (BrO₃⁻). nih.govnih.gov This suggests potential for its use in bromination reactions. The photocatalytic synthesis of other heterocycles, such as 1,3,4-oxadiazoles, has been demonstrated using a graphene acid-TiO₂ nanohybrid in water, highlighting the potential for this technology in sustainable synthesis. acs.org

Regioselective Substitution Reactions at the Bromine Atom with Diverse Functional Groups

The bromine atom at the C4 position of the thiazole ring is susceptible to nucleophilic aromatic substitution (SNAr), allowing for the introduction of a wide array of functional groups. The regioselectivity of these reactions is well-defined, with the substitution occurring specifically at the C4 position, displacing the bromide ion. This reactivity is a cornerstone for the derivatization of the thiazole core.

A notable example of this transformation is the nucleophilic displacement of the bromine by sulfur nucleophiles. For instance, the reaction of 2-amino-4-methyl-5-bromothiazole with a thiophenoxide anion proceeds via a nucleophilic substitution mechanism where the halide is displaced by the strong nucleophile. mdpi.com This type of reaction can be generalized to other sulfur-based and different types of nucleophiles, providing access to a broad range of 4-substituted-5-methylthiazol-2-amine derivatives. The general conditions for these substitutions often involve reacting the bromo-thiazole with a suitable nucleophile, sometimes in the presence of a base or a catalyst, depending on the nucleophilicity of the incoming group.

Table 1: Examples of Nucleophilic Substitution at the C4-Position This table is illustrative and based on general reactivity patterns of halothiazoles.

| Nucleophile | Reagent Example | Product Class |

|---|---|---|

| Thiolate | Sodium thiophenoxide | 4-Arylthio-5-methylthiazol-2-amine |

| Alkoxide | Sodium methoxide | 4-Methoxy-5-methylthiazol-2-amine |

| Amine | Morpholine | 4-Morpholino-5-methylthiazol-2-amine |

Chemical Transformations Involving the Thiazole Amine Functionality

The exocyclic amino group at the C2 position is another key functional handle, enabling a variety of chemical transformations that are fundamental to its use as a scaffold in medicinal chemistry and materials science.

The primary amine at the C2 position readily undergoes acylation reactions with acylating agents such as acid chlorides or carboxylic acids activated with coupling agents. This forms a stable amide bond and is a common strategy for elaborating the core structure. A variety of 2-aminothiazole derivatives have been synthesized using this method. nih.govmdpi.com For example, the reaction of a 2-aminothiazole with a carboxylic acid, mediated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), yields the corresponding N-thiazolyl amide. nih.gov

A specific, albeit complex, target molecule that can be synthesized via this route is N-(4-bromo-5-methylthiazol-2-yl)-2-(4-((3-cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetamide. The synthesis would involve the coupling of this compound with 2-(4-((3-cyanopyridin-2-yl)oxy)-3-fluorophenyl)acetic acid using standard peptide coupling conditions.

Table 2: General Scheme for Acylation Reaction

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Modern cross-coupling reactions have significantly expanded the synthetic utility of this compound, allowing for the formation of carbon-nitrogen (C-N) and carbon-oxygen (C-O) bonds at both the C4-bromo and N2-amino positions.

Suzuki Coupling: This palladium-catalyzed reaction couples the C4-bromo position with boronic acids (or their esters) to form C-C bonds. While direct examples with this compound are specific, the Suzuki coupling of related 2-amino-6-bromobenzothiazoles with various aryl boronic acids is well-documented, proceeding in the presence of a palladium catalyst and a base. nih.gov A similar reactivity is expected for this compound.

Buchwald-Hartwig Amination: This powerful palladium-catalyzed reaction can be used to form C-N bonds. It can be applied in two ways: coupling an amine with the C4-bromo position, or coupling the N2-amino group with an aryl halide. The Buchwald-Hartwig amination is a general method for the synthesis of aryl amines from aryl halides. rsc.org The reaction has been successfully applied to 5-bromothiazoles to synthesize 5-N,N-diarylaminothiazoles with good yields. rsc.org

Chan-Lam Coupling: This copper-catalyzed reaction is particularly useful for forming C-N and C-O bonds by coupling the N2-amino group or a hydroxyl group with a boronic acid. nih.govresearchgate.net The reaction is often performed under mild conditions, open to the air, and at room temperature, making it an attractive alternative to palladium-catalyzed methods. mdpi.com It has been effectively used for the N-arylation of various amino-heterocycles. nih.gov

Hiyama and Stille Coupling: While less commonly reported for this specific substrate, Hiyama (palladium-catalyzed coupling with organosilanes) and Stille (palladium-catalyzed coupling with organostannanes) couplings represent other potential methodologies for C-C bond formation at the C4-bromo position. derpharmachemica.com

The dual reactivity of the amino group and the thiazole ring nitrogen makes this compound an excellent precursor for the synthesis of fused heterocyclic systems. A prominent example is the synthesis of imidazo[2,1-b]thiazoles. The reaction of a 2-aminothiazole with an α-haloketone, such as phenacyl bromide, leads to the formation of a fused imidazo[2,1-b]thiazole (B1210989) core through a condensation reaction. nih.govresearchgate.net This scaffold is of significant interest in medicinal chemistry due to its association with a wide range of biological activities, including antiviral and antimycobacterial properties. nih.gov

Furthermore, the structural motifs accessible from this compound are relevant in the design of molecules targeting complex biological pathways. For instance, the development of potent and selective small-molecule inhibitors of the Keap1-Nrf2 protein-protein interaction is an active area of research for treating diseases associated with oxidative stress. nih.gov While not a direct precursor, the chemical space explorable from this compound could provide scaffolds for such advanced therapeutic agents.

Table 3: Synthesis of Imidazo[2,1-b]thiazole from a 2-Aminothiazole Derivative

| Reactant 1 | Reactant 2 | Conditions | Product |

|---|

Oxidation and Reduction Chemistry of the this compound Thiazole Ring

The thiazole ring itself can participate in oxidation and reduction reactions, although it is generally considered an electron-deficient and relatively stable aromatic system.

Oxidation: The thiazole ring is generally resistant to oxidation. However, under specific and often harsh conditions, oxidation can occur. nih.gov For instance, the conversion of thiazoline (B8809763) derivatives to thiazoles can be achieved using oxidizing agents like KMnO₄ or MnO₂. derpharmachemica.com The sulfur atom can also be oxidized to a sulfoxide (B87167) or sulfone under controlled conditions, which significantly alters the electronic properties of the ring.

Reduction: The reduction of substituents on the thiazole ring is more common than the reduction of the ring itself. For example, a nitro group on a thiazole ring can be reduced to an amino group using reducing agents like zinc dust in acetic acid. rsc.org This demonstrates that functional group transformations via reduction are feasible without compromising the core thiazole structure under appropriate conditions.

Electronic and Steric Influence of the 5-Methyl Group on the Reactivity Profile of this compound

The methyl group at the C5 position exerts a significant influence on the reactivity of the molecule through both electronic and steric effects.

Electronic Influence: The methyl group is an electron-donating group through an inductive (+I) effect and hyperconjugation. This electron donation increases the electron density of the thiazole ring. asianpubs.orgresearchgate.net Computational studies have shown that methyl substitution has the effect of increasing the energy of the Highest Occupied Molecular Orbital (HOMO) with little change to the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net This makes the ring more susceptible to electrophilic attack compared to its unsubstituted counterpart, although the C4 position is blocked by bromine. The electron-donating nature of the methyl group can also influence the reactivity of the other positions on the ring. asianpubs.org

Steric Influence: The steric bulk of the methyl group adjacent to the C4-bromine atom can hinder the approach of nucleophiles. This steric hindrance can affect the rate of nucleophilic substitution reactions at the C4 position. For example, studies on the related compound 2-acetamido-4-methyl-5-bromothiazole have indicated that the methyl group creates steric hindrance in SN reactions. This effect can be a critical factor in planning synthetic routes and may require more forcing reaction conditions compared to the non-methylated analogue.

Stereochemical Aspects in the Derivatization and Resolution of Chiral this compound Analogs

The exploration of stereochemistry in drug design and development is a critical aspect of medicinal chemistry, as enantiomers of a chiral molecule can exhibit significantly different pharmacological and toxicological profiles. While this compound itself is an achiral molecule, its derivatization frequently introduces chiral centers, leading to the formation of enantiomeric or diastereomeric analogs. The synthesis, separation, and characterization of these stereoisomers are pivotal for identifying therapeutically optimal candidates. Research into analogous chiral 2-aminothiazole structures provides a framework for understanding the potential stereochemical complexities and resolution strategies applicable to derivatives of this compound.

The introduction of chirality to the this compound scaffold is typically achieved through derivatization of the 2-amino group or by incorporating chiral substituents during the synthesis of the thiazole ring itself. A common strategy involves reacting the amino group with chiral acids, acyl chlorides, or isocyanates to form chiral amides or ureas. For instance, a general approach for creating libraries of chiral polyaminothiazoles involves solid-phase synthesis where resin-bound chiral amino acids are used as the starting point. nih.gov The amide bonds are reduced, and the resulting chiral amines are treated with reagents like Fmoc-isothiocyanate, followed by reaction with α-halogenoketones to construct the thiazole ring. nih.gov This method ensures that the stereochemical integrity from the initial chiral building block is transferred to the final thiazole product.

Once a racemic or diastereomeric mixture of a chiral this compound analog is synthesized, the separation of the individual stereoisomers is essential. Chiral High-Performance Liquid Chromatography (HPLC) is a powerful and widely used technique for the analytical and preparative resolution of enantiomers. nih.gov This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. The selection of the appropriate CSP and mobile phase is critical for achieving high enantiomeric purity. nih.gov While specific conditions for this compound analogs are not detailed in the available literature, studies on similar compounds, such as nitro-analogues of propranolol, demonstrate the successful separation of enantiomers in high yields and excellent enantiopurity using chiral HPLC. nih.gov

The table below illustrates a representative chiral HPLC separation, based on the resolution of analogous chiral compounds, highlighting the typical parameters involved.

Table 1: Representative Parameters for Chiral HPLC Resolution

| Parameter | Description | Example Value/Condition |

|---|---|---|

| Instrument | High-Performance Liquid Chromatography System | Agilent 1100 Series or similar |

| Chiral Column | Stationary phase designed for enantiomeric separation | Chiralpak IA, IB, IC, etc. |

| Mobile Phase | Solvent system used to elute the compounds | Hexane/Isopropanol/Diethylamine mixture |

| Flow Rate | The speed at which the mobile phase passes through the column | 1.0 mL/min |

| Detection | Method for detecting the separated compounds | UV detection at a specific wavelength (e.g., 254 nm) |

| Temperature | Column operating temperature | 25 °C |

Following successful resolution, the determination of the absolute configuration of the separated enantiomers is the final crucial step. A definitive method for this is the application of Riguera's method, which involves the double derivatization of the enantiomers with (R)- and (S)-α-methoxy-α-phenylacetic acid (MPA). nih.gov Subsequent analysis of the resulting diastereomers by Nuclear Magnetic Resonance (NMR) spectroscopy, specifically by comparing the chemical shifts (ΔδRS) of the protons near the chiral center, allows for the unambiguous assignment of the absolute configuration. nih.gov

The synthesis of chiral aminothiazole derivatives often starts from chiral precursors to guide the stereochemistry of the final product. The table below outlines a general synthetic approach for creating chiral aminothiazole derivatives, a methodology that could be adapted for analogs of this compound.

Table 2: General Synthetic Strategy for Chiral Aminothiazoles

| Step | Reaction | Reagents and Conditions | Purpose |

|---|---|---|---|

| 1 | Acylation | N-Boc-protected chiral amino acid, HOBt, DIC, in DMF | Couple a chiral amino acid to a solid support resin. nih.gov |

| 2 | Boc-Deprotection | 55% TFA in DCM | Remove the Boc protecting group to free the amine. nih.gov |

| 3 | Amide Reduction | Borane-THF complex | Reduce the amide to form a chiral diamine on the resin. nih.gov |

| 4 | Thiourea Formation | Fmoc-isothiocyanate in DMF | Convert the chiral amine to a thiourea derivative. nih.gov |

| 5 | Hantzsch Thiazole Synthesis | α-Halogenoketone (e.g., 3-bromo-2-butanone) in DMF at 70°C | Cyclize the thiourea with a ketone to form the thiazole ring. nih.gov |

| 6 | Cleavage | Acidic cleavage from resin | Release the final chiral aminothiazole product. nih.gov |

This systematic approach to the synthesis and resolution of chiral analogs is fundamental to exploring the structure-activity relationships of pharmacologically active thiazoles. By applying these established stereochemical principles, researchers can effectively synthesize and isolate specific stereoisomers of this compound derivatives for further biological evaluation.

Computational Chemistry and Molecular Modeling of 4 Bromo 5 Methylthiazol 2 Amine

Density Functional Theory (DFT) Investigations of Electronic Structure, Reactivity, and Spectroscopic Properties

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of molecules. researchgate.netproteobiojournal.com For 4-Bromo-5-methylthiazol-2-amine, DFT calculations can determine its most stable three-dimensional geometry and provide a wealth of information about its electronic properties.

Key parameters derived from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). proteobiojournal.com The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy gap between HOMO and LUMO is a critical indicator of molecular stability and reactivity. A smaller gap suggests the molecule is more likely to be reactive.

Furthermore, DFT can generate Molecular Electrostatic Potential (MEP) maps, which illustrate the charge distribution across the molecule. proteobiojournal.comresearchgate.net These maps identify electron-rich regions (potential sites for electrophilic attack) and electron-poor regions (potential sites for nucleophilic attack), offering a visual guide to the compound's reactive behavior. proteobiojournal.comresearchgate.net Theoretical vibrational frequencies from DFT calculations can also predict the compound's Infrared (IR) and Raman spectra, aiding in its experimental characterization. researchgate.net

Table 1: Calculated Electronic Properties of this compound using DFT

| Property | Calculated Value | Significance |

|---|---|---|

| HOMO Energy | -6.5 eV | Indicates electron-donating capability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting capability |

| HOMO-LUMO Gap | 5.3 eV | Correlates with chemical reactivity and stability |

| Dipole Moment | 3.8 Debye | Measures molecular polarity |

Note: The data in this table is illustrative and based on typical values for similar heterocyclic compounds.

Application of Machine Learning (ML) in the Design and Optimization of Synthetic Routes

Machine learning is revolutionizing synthetic chemistry by enabling the rapid prediction and optimization of reaction conditions.

The synthesis of substituted thiazoles often involves the Hantzsch thiazole (B1198619) synthesis, where a key step is the reaction between an alpha-haloketone and a thiourea (B124793) derivative. The choice of solvent and reagents (like a base) can significantly impact the reaction yield and purity.

Predictive models, trained on large datasets of previously reported reactions, can identify the optimal conditions for the synthesis of this compound. These models use molecular descriptors of the reactants, solvents, and reagents as input to predict outcomes like reaction yield. By analyzing these predictions, chemists can select a solvent that not only maximizes yield but also aligns with green chemistry principles, such as using eco-friendly options like ethylene (B1197577) glycol. mdpi.com

Table 2: Hypothetical ML Model Predictions for Solvent Effects on Yield

| Solvent | Predicted Yield (%) | Model Confidence |

|---|---|---|

| Ethanol | 85% | 92% |

| Dioxane | 78% | 89% |

| Acetic Acid | 72% | 85% |

Note: This table represents hypothetical output from a predictive model to illustrate its application.

Graph Neural Networks (GNNs) are a specialized class of machine learning models well-suited for chemical applications, as they directly operate on molecular structures represented as graphs. github.iosemanticscholar.orgchemrxiv.orgarxiv.org In these graphs, atoms are nodes and bonds are edges. For the synthesis of this compound, a GNN can take the graph representations of the reactants (e.g., 3-bromo-2-pentanone and thiourea) as input.

The GNN architecture processes these graphs to learn molecular embeddings that capture the intricate structural and electronic features relevant to reactivity. github.io These learned representations are then fed into a subsequent network layer to predict specific reaction outcomes. github.io This can include not only the final yield but also the likelihood of competing side reactions, the optimal temperature, or the most effective catalyst. GNNs have shown great promise in accurately identifying experimental conditions by recognizing specific molecular features that influence the reaction's progress. github.ioarxiv.org

Molecular Dynamics Simulations for Conformational Landscapes and Intermolecular Interactions

Molecular Dynamics (MD) simulations provide a computational microscope to observe the motion of atoms and molecules over time. nih.govdntb.gov.ua By solving Newton's equations of motion for a system, MD simulations can map the conformational landscape of this compound and characterize its interactions with its environment.

An MD simulation would typically place the molecule in a box of solvent (e.g., water or ethanol) and track the trajectory of every atom over nanoseconds or longer. mdpi.com This allows for the exploration of different rotational states (conformers) of the molecule, such as the orientation of the amino group relative to the thiazole ring. The simulation can reveal the most stable conformations and the energy barriers between them.

Furthermore, analyzing the simulation trajectory provides detailed information about intermolecular interactions, such as the formation and lifetime of hydrogen bonds between the amino group of the thiazole and surrounding solvent molecules. nih.gov This is crucial for understanding its solubility and how it might interact with biological targets. nih.gov

Table 3: Analysis of Intermolecular Interactions from a Hypothetical MD Simulation in Water

| Interaction Type | Donor/Acceptor Atoms | Average Lifetime (ps) |

|---|---|---|

| Hydrogen Bond | Amino Group (Donor) - Water (Acceptor) | 3.5 |

| Hydrogen Bond | Thiazole Nitrogen (Acceptor) - Water (Donor) | 2.8 |

Note: Data is illustrative of typical results from MD simulations.

Quantum Chemical Studies of Reaction Mechanisms and Transition State Theory

While DFT is excellent for studying stable molecules, quantum chemical methods are also employed to investigate the entire pathway of a chemical reaction. researchgate.net For the synthesis of this compound, these methods can elucidate the step-by-step mechanism of the Hantzsch condensation.

Table 4: Hypothetical Calculated Activation Energies for Thiazole Synthesis

| Reaction Step | Description | Activation Energy (kcal/mol) |

|---|---|---|

| Step 1 | Nucleophilic attack of thiourea on ketone | 15.2 |

| Step 2 | Dehydration/Cyclization | 21.5 |

Note: The data is a representative example for a multi-step organic reaction.

Medicinal Chemistry Applications of 4 Bromo 5 Methylthiazol 2 Amine and Its Derivatives

Role of 4-Bromo-5-methylthiazol-2-amine as a Core Building Block in Rational Drug Design

The this compound scaffold is a key starting point in rational drug design, a process that aims to develop new medications based on an understanding of biological targets. Current time information in Bangalore, IN. The thiazole (B1198619) core itself is a bioisostere for other aromatic and heteroaromatic rings, and its presence can influence a molecule's pharmacokinetic and pharmacodynamic properties. The bromine atom at the 4-position and the methyl group at the 5-position are particularly significant. The bromo group can act as a handle for further chemical reactions, such as cross-coupling reactions, to introduce a variety of substituents. This allows for the exploration of the chemical space around the core scaffold to identify compounds with improved potency and selectivity. nih.gov The methyl group at the 5-position can also influence the molecule's interaction with its biological target. nih.gov

The 2-amino group is another critical feature, providing a site for the attachment of different functional groups through reactions like acylation or the formation of Schiff bases. nih.govnih.gov This versatility makes this compound a favored building block in the creation of compound libraries for high-throughput screening, a common strategy in the initial phases of drug discovery. google.com

Design and Synthesis of Novel Therapeutic Agents Incorporating the this compound Scaffold

The synthesis of therapeutic agents based on the this compound scaffold often begins with the Hantzsch thiazole synthesis or variations thereof. This typically involves the reaction of a thiourea (B124793) with an α-haloketone. For instance, reacting a substituted thiourea with 2-bromo-3-oxopentanoate can yield derivatives of 2-aminothiazole (B372263). nih.gov

Once the core scaffold is in hand, further modifications can be made. For example, the 2-amino group can be acylated to form amides. A study on antitubercular agents involved the acylation of the 2-amino group of a thiazole derivative with bromoacetyl bromide to yield a bromoacetamido derivative, which was then further modified. plos.org In another example, the synthesis of potential antioxidant agents involved a multi-step process starting from a 2-aminothiazole derivative. This included condensation with hydrazine (B178648) hydrate, reaction with carbon disulfide, and finally condensation with various aldehydes to form Schiff bases. nih.gov

The bromine atom at the 4-position is a key site for introducing diversity. It can be replaced by various groups using metal-catalyzed cross-coupling reactions, allowing for the synthesis of a wide range of analogs with potentially different biological activities. nih.gov

Comprehensive Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule relates to its biological activity. For derivatives of this compound, these studies are crucial for optimizing their therapeutic potential.

The potency and selectivity of therapeutic agents derived from this compound are highly dependent on the nature and position of substituents on the thiazole ring.

For instance, in a series of 4-(thiazol-5-yl)-2-(phenylamino)pyrimidine derivatives designed as CDK9 inhibitors, the substitution at the C5-position of the pyrimidine (B1678525) core, which is attached to the thiazole, was found to be important for potency and selectivity. acs.org Similarly, in a study of 2-aminothiazole derivatives as antitumor agents, the exchange of a methyl group with a bromo group at the C5-position of the thiazole led to compounds with IC50 values in the micromolar range. nih.gov

The nature of the substituent on the 2-amino group also plays a significant role. In the aforementioned CDK9 inhibitor study, substitution of the thiazole C2-amino group with a methylamino or ethylamino group had a minimal effect on CDK9 potency but was detrimental to activity against other kinases like CDK2 and CDK4, thus improving selectivity. acs.org

The following table summarizes some key SAR findings for thiazole derivatives:

| Scaffold/Series | Substituent Modification | Effect on Biological Activity | Reference |

| 4,5,6,7-tetrahydrobenzo[d]thiazoles | Exchange of methyl with bromo at C5-position | IC50 values in the range of 6.61 to 9.34 µM against cancer cell lines | nih.gov |

| 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines | Substitution at C5 of pyrimidine | Important for CDK9 potency and selectivity | acs.org |

| 4-(p-halophenyl)-thiazolyl series | Bromo substituent at the p-position of the phenyl ring | Inactivated the compounds' antimicrobial activity | mdpi.com |

| 4-(p-halophenyl)-thiazolyl series | Chloro substituent at the p-position of the phenyl ring | Conferred antibacterial activity | mdpi.com |

Pharmacophore modeling is a computational technique used to identify the essential three-dimensional features of a molecule that are responsible for its biological activity. This model can then be used to screen virtual libraries of compounds to find new potential drug candidates.

For thiazole derivatives, pharmacophore mapping can help identify critical hydrogen-bond donors and acceptors, as well as hydrophobic and aromatic regions that are important for binding to a biological target. For example, in the design of TGR5 agonists, a bioisosteric replacement strategy was used based on a known pharmacophore, leading to the development of potent 4-phenoxythiazol-5-carboxamides. jst.go.jp

Ligand-based drug discovery relies on the knowledge of molecules that bind to a biological target. By comparing the structures of active and inactive molecules, a pharmacophore model can be developed. This approach is particularly useful when the three-dimensional structure of the target protein is unknown.

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties, with the goal of improving the compound's drug-like properties, such as potency, selectivity, or metabolic stability. nih.gov

In the context of this compound derivatives, the thiazole ring itself can be considered a bioisostere of other rings like oxadiazole or triazole. Replacing the thiazole ring with these other heterocycles can be a strategy to assess the flexibility of the scaffold and its impact on biological activity.

A common bioisosteric replacement is the substitution of an amide bond with a more stable group to improve metabolic stability. nih.govscispace.com For example, a 1,2,4-thiadiazole (B1232254) motif was successfully used to replace a piperazine (B1678402) amide in a series of CB1 receptor agonists, retaining potency while improving metabolic stability. nih.gov While not directly involving this compound, this principle is applicable to its derivatives where an amide linkage might be present.

Development of Prodrug Strategies Utilizing the this compound Moiety

A prodrug is an inactive or less active compound that is converted into an active drug within the body. This strategy is often employed to improve a drug's absorption, distribution, metabolism, and excretion (ADME) properties.

While specific examples of prodrugs directly utilizing the this compound moiety are not extensively reported in the provided search results, the functional groups present on this scaffold lend themselves to prodrug design. The 2-amino group, for instance, could be temporarily masked with a group that is cleaved in vivo to release the active amine. This could be used to improve oral bioavailability or to target the drug to a specific tissue where the activating enzyme is present.

Similarly, if the bromine at the 4-position is not essential for activity but is used as a synthetic handle, it could be part of a larger promoiety that is cleaved off. The development of prodrugs is a logical next step in the optimization of lead compounds derived from the this compound scaffold to enhance their therapeutic potential.

Applications in Combinatorial Chemistry and High-Throughput Library Synthesis

The structural attributes of this compound, featuring two distinct and reactive functional groups—the nucleophilic 2-amino group and the versatile 4-bromo substituent—render it an exceptionally valuable building block in the realm of combinatorial chemistry and high-throughput library synthesis. The ability to selectively and efficiently modify these two positions allows for the rapid generation of large and structurally diverse libraries of compounds, which is a cornerstone of modern drug discovery. The 2-aminothiazole core itself is recognized as a "privileged" scaffold in medicinal chemistry, appearing in numerous biologically active molecules and approved drugs. thieme-connect.comresearchgate.net This inherent biological relevance, combined with its suitability for parallel synthesis, makes this compound a highly attractive starting material for generating novel chemical entities for screening campaigns.

The general strategy for the combinatorial derivatization of this compound involves a two-pronged approach: diversification at the 2-amino position and diversification at the 4-bromo position. These modifications can be performed in a sequential or matrix-like fashion, where a set of reactions at one position is combined with a set of reactions at the other, exponentially increasing the number of unique compounds synthesized.

Diversification at the 2-Amino Group

The 2-amino group of the thiazole ring is a versatile handle for introducing a wide array of chemical functionalities, most commonly through acylation, sulfonylation, and condensation reactions. High-throughput synthesis methodologies often employ parallel reaction formats where the core scaffold is reacted with a library of building blocks.

Acylation and Sulfonylation:

The reaction of the 2-amino group with a diverse set of carboxylic acids (or their activated derivatives like acyl chlorides) and sulfonyl chlorides is a straightforward and robust method for library generation. These reactions are typically high-yielding and can be driven to completion under mild conditions, making them amenable to automated parallel synthesis platforms. nih.govmdpi.com

A significant consideration in the acylation of 2-amino-4-halothiazoles is the potential for side reactions and the stability of the starting material. The free 2-amino-4-bromothiazole (B130272) can be unstable, and acylation can sometimes lead to a mixture of mono- and bis-acylated products. researchgate.net To circumvent these issues, a common strategy involves the use of a Boc-protected intermediate. The N-Boc group enhances stability and prevents over-acylation. Following the desired modification at the 4-position, the Boc group can be cleanly removed under mild acidic conditions to regenerate the free amine, which can then be acylated in a controlled manner. researchgate.net

Table 1: Exemplar Library Generation via Acylation of the 2-Amino Group

| Scaffold | Reagent Class | Exemplar Reagents | Resulting Functional Group | Potential Library Diversity |

|---|---|---|---|---|

| This compound | Carboxylic Acids / Acyl Chlorides | Acetic anhydride, Benzoyl chloride, Isonicotinoyl chloride | Amide | Introduction of aliphatic, aromatic, and heteroaromatic moieties. |

| This compound | Sulfonyl Chlorides | Methanesulfonyl chloride, Benzenesulfonyl chloride, p-Toluenesulfonyl chloride | Sulfonamide | Incorporation of various sulfonyl groups to modulate electronic properties and hydrogen bonding capacity. |

Diversification at the 4-Bromo Position

The bromine atom at the C4 position of the thiazole ring is a key site for introducing molecular diversity, primarily through transition-metal-catalyzed cross-coupling reactions. The development of robust and high-throughput compatible coupling reactions has revolutionized the synthesis of compound libraries. For this compound, Suzuki-Miyaura and Sonogashira couplings are particularly powerful tools.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction, which couples an organoboron reagent with an organic halide, is one of the most widely used C-C bond-forming reactions in drug discovery due to its mild reaction conditions, broad functional group tolerance, and the commercial availability of a vast array of boronic acids and esters. libretexts.orgdicp.ac.cnnih.gov By reacting this compound with a library of boronic acids, a diverse set of aryl, heteroaryl, or vinyl groups can be installed at the 4-position. This allows for the systematic exploration of the steric and electronic requirements of this region of the molecule for biological activity. DNA-encoded library (DEL) synthesis, a prominent high-throughput screening technology, has successfully employed Suzuki-Miyaura couplings on DNA-conjugated aryl bromides, underscoring the reaction's compatibility with complex systems. nih.gov

Sonogashira Coupling:

The Sonogashira coupling reaction enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. nih.govresearchgate.netlibretexts.org This reaction introduces a linear and rigid alkynyl linkage, which can be a valuable structural element in drug candidates. Applying this to this compound allows for the introduction of a wide range of substituted alkynes. The resulting alkynylthiazoles can serve as final products or as intermediates for further derivatization. The Sonogashira reaction has also been adapted for the synthesis of DNA-encoded libraries, highlighting its utility in high-throughput chemistry. nih.gov

Table 2: Exemplar Library Generation via Cross-Coupling at the 4-Bromo Position

| Scaffold | Reaction Type | Reagent Class | Exemplar Reagents | Resulting Substructure | Potential Library Diversity |

|---|---|---|---|---|---|

| This compound | Suzuki-Miyaura Coupling | Boronic Acids/Esters | Phenylboronic acid, Pyridine-3-boronic acid, Thiophene-2-boronic acid | 4-Aryl/Heteroaryl-5-methylthiazol-2-amine | Exploration of a wide range of aromatic and heteroaromatic substitutions to probe binding pockets. |

The combination of derivatization at both the 2-amino and 4-bromo positions in a combinatorial fashion provides a powerful platform for generating large and diverse chemical libraries based on the this compound scaffold. The robustness of these synthetic transformations makes them highly compatible with automated and miniaturized synthesis technologies, enabling the rapid exploration of chemical space in the quest for new therapeutic agents.

Biological Activity and Pharmacological Mechanisms of 4 Bromo 5 Methylthiazol 2 Amine and Its Derivatives

Antimicrobial Activity Profile and Mechanistic Elucidation

Derivatives of the 2-aminothiazole (B372263) scaffold have demonstrated notable efficacy against a range of microbial pathogens. nih.gov The specific substitution pattern of a bromo group and a methyl group on the thiazole (B1198619) ring contributes to the antimicrobial potential of this class of compounds.

Research has identified derivatives of 2-aminothiazole as promising agents against Mycobacterium tuberculosis, the causative agent of tuberculosis. plos.org A series of compounds based on the 2-amino-4-(2-pyridyl) thiazole scaffold were synthesized and evaluated for their in vitro antimycobacterial activity against the M. tuberculosis H37Rv strain. nih.gov Optimal activity was observed in compounds featuring a 2-pyridyl ring at the 4-position of the thiazole, an amide linker, and a substituted phenyl ring at the 2-amino position. nih.gov

Furthermore, modifications of the antibiotic thiolactomycin (B1682310) (TLM) to a more synthetically accessible 2-aminothiazole-4-carboxylate scaffold have yielded compounds with excellent activity against M. tuberculosis H37Rv. plos.org For instance, methyl 2-amino-5-benzylthiazole-4-carboxylate was found to inhibit the pathogen with a Minimum Inhibitory Concentration (MIC) of 0.06 µg/ml (240 nM). plos.org

Beyond mycobacteria, derivatives have shown broad-spectrum antibacterial and antifungal activity. Schiff base derivatives and their metal complexes, for example, have been tested against various Gram-positive and Gram-negative bacteria. mdpi.com Diorganotin(IV) complexes of Schiff bases derived from 4-(4-bromophenyl)thiazol-2-amine have shown promise against Bacillus cereus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. mdpi.com Similarly, Ni(II) complexes of a Schiff base ligand derived from 5-(4-bromophenyl)thiazol-2-amine (B1267679) demonstrated potent activity against a panel of bacteria, in some cases exceeding the efficacy of the standard antibiotic Streptomycin (B1217042). mdpi.com

Some 5-benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivatives have also shown significant antibacterial and antifungal properties. mdpi.com Many of these derivatives were more effective than ampicillin (B1664943) and, in some cases, streptomycin against various bacterial pathogens, including resistant strains of E. coli and Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com

The mechanism of action for these thiazole derivatives often involves the disruption of critical cellular processes in pathogens. One of the key targets identified for 2-aminothiazole derivatives is the β-ketoacyl-ACP synthase, mtFabH, an enzyme involved in fatty acid synthesis in M. tuberculosis. plos.org For example, methyl 2-(2-bromoacetamido)-5-(3-chlorophenyl)thiazole-4-carboxylate was found to inhibit mtFabH with a half-maximal inhibitory concentration (IC50) of 0.95±0.05 µg/ml. plos.org

For other bacterial species, the mechanism is believed to involve interaction with and disruption of the microbial cell membrane's integrity. mdpi.com The lipophilic nature of these compounds, enhanced by substituents like the bromo group, facilitates their passage through the cell membrane, leading to a breakdown of cellular function.

The antimicrobial efficacy of 4-bromo-5-methylthiazol-2-amine derivatives has been quantified through the determination of their Minimum Inhibitory Concentrations (MICs). These values indicate the lowest concentration of a compound that prevents visible growth of a microorganism.

Below is a table summarizing the MIC values for selected derivatives against various pathogens:

| Derivative | Pathogen | MIC (µg/mL) | Reference |

| Ni(II) complex with (E)-2-(((5-bromothiazol-2-yl)imino)methyl)phenol ligand | Staphylococcus aureus | 1.95 - 7.81 | mdpi.com |

| Methicillin-resistant S. aureus | 1.95 - 7.81 | mdpi.com | |

| Enterococcus faecalis | 1.95 - 7.81 | mdpi.com | |

| Pseudomonas aeruginosa | 1.95 - 7.81 | mdpi.com | |

| Escherichia coli | 1.95 - 7.81 | mdpi.com | |

| Klebsiella pneumoniae | 1.95 - 7.81 | mdpi.com | |

| Methyl 2-amino-5-benzylthiazole-4-carboxylate | Mycobacterium tuberculosis H37Rv | 0.06 | plos.org |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivatives (Compound 12) | Various Bacteria | 67.5–135.1 (µM) | mdpi.com |

| 5-Benzyliden-2-(5-methylthiazol-2-ylimino)thiazolidin-4-one derivatives (Compound 10) | Various Fungi | 59.6–119.2 (µM) | mdpi.com |

Selective toxicity is a critical aspect of antimicrobial drug development, ensuring that the compound is more toxic to the pathogen than to the host. Studies on 2-aminothiazole derivatives have included cytotoxicity testing on mammalian cell lines to assess their potential for safe therapeutic use. nih.gov

Anticancer Potential and Antitumor Mechanisms of Action

The 2-aminothiazole scaffold is a recognized pharmacophore in the design of anticancer agents. nih.govgoogle.com The substitution of a bromo group at the C5-position of the thiazole ring has been shown to result in compounds with potent antitumor activities, with IC50 values in the micromolar range. nih.gov

Derivatives of this compound have been shown to inhibit the proliferation of various human cancer cell lines. For instance, a series of 2-aminothiazole derivatives with lipophilic substituents, including a bromo group, demonstrated moderate to good activity against human lung cancer (H1299) and human glioma (SHG-44) cell lines. nih.gov One promising analogue exhibited IC50 values of 4.89 and 4.03 µM against these cell lines, respectively. nih.gov

Imidazo[2,1-b]thiazole (B1210989) derivatives, synthesized from 2-aminothiazole and 4-bromophenyl bromide, have also shown significant antiproliferative activity against a panel of cancer cells. rdd.edu.iqresearchgate.net Some of these compounds were evaluated for their cytotoxic effects against kidney cancer cell lines. rdd.edu.iqresearchgate.net

The mechanism behind this antiproliferative activity often involves the induction of apoptosis, or programmed cell death, in cancer cells. Studies on novel thiazole-(benz)azole derivatives have shown that active compounds can direct tumor cells toward an apoptotic pathway. tandfonline.com

The antitumor effects of these thiazole derivatives are often mediated through their interaction with key enzymes that play a crucial role in cancer progression. Cyclin-dependent kinases (CDKs) are a family of protein kinases that regulate the cell cycle, and their dysregulation is a hallmark of many cancers. Derivatives of 4-thiazol-N-(pyridin-2-yl)pyrimidin-2-amine have been developed as highly potent and selective inhibitors of CDK4 and CDK6. acs.org One such compound demonstrated excellent potency with Ki values of 1 and 34 nM for CDK4 and CDK6, respectively, and was a highly effective antiproliferative agent against the MV4-11 cell line with a GI50 value of 23 nM. acs.org Inhibition of CDK4/6 by this compound led to an accumulation of cells in the G1 phase of the cell cycle. acs.org

Other enzymatic targets include topoisomerase-II (topo-II), an enzyme essential for DNA replication and cell division. Certain 4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxins have shown potent antitumor activity by targeting topo-II. nih.gov

Below is a table summarizing the in vitro anticancer activity of selected 2-aminothiazole derivatives:

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 2-aminothiazole with bromo at C5-position | Various | 6.61 to 9.34 | nih.gov |

| Analogue 20 (2-aminothiazole sublibrary) | H1299 (human lung cancer) | 4.89 | nih.gov |

| SHG-44 (human glioma) | 4.03 | nih.gov | |

| Compound 21 (based on dasatinib (B193332) structure) | K563 (human leukemia) | 16.3 | nih.gov |

| Compound 46b (4β-(thiazol-2-yl) amino-4ʹ-O-demethyl-4-deoxypodophyllotoxin) | A549 (lung carcinoma) | 0.16 ± 0.06 | nih.gov |

| HepG2 (liver carcinoma) | 0.13 ± 0.05 | nih.gov |

Development as Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Protein Degraders

Recent research has focused on the development of derivatives of this compound as degraders of the Nrf2 protein. google.com Nrf2 is a transcription factor that plays a crucial role in the cellular defense against oxidative stress. However, in certain cancers, the Nrf2 pathway is overactivated, contributing to tumor progression and resistance to therapy. biorxiv.org

A novel molecular glue, HQ461, which contains a 5-methylthiazol-2-amine pharmacophore, was discovered through high-throughput screening for its ability to inhibit Nrf2 activity. biorxiv.orgnih.gov Further studies revealed that HQ461 and its derivatives act by promoting the interaction between Cyclin-Dependent Kinase 12 (CDK12) and the DDB1-CUL4-RBX1 E3 ubiquitin ligase complex. biorxiv.orgnih.gov This induced interaction leads to the ubiquitination and subsequent proteasomal degradation of Cyclin K (CCNK), a partner protein of CDK12. biorxiv.orgnih.gov The degradation of CCNK compromises CDK12 function, resulting in reduced phosphorylation of its substrates, downregulation of genes involved in the DNA damage response, and ultimately, cell death. biorxiv.orgnih.gov This novel mechanism of action, where the small molecule directly engages the target protein with an E3 ligase component, presents a new strategy for targeted protein degradation. biorxiv.orgnih.gov Structure-activity relationship studies have highlighted the importance of the 5-methylthiazol-2-amine core in the activity of these molecular glue degraders. biorxiv.orgnih.gov

Modulation of Receptor and Enzyme Activity by this compound Derivatives

Derivatives of this compound have also been shown to modulate the activity of specific receptors and enzymes, indicating their therapeutic potential in a range of diseases.

Interaction with Transient Receptor Potential Ankyrin 1 (TRPA1) Channels

The Transient Receptor Potential Ankyrin 1 (TRPA1) channel is a non-selective cation channel found in sensory neurons that acts as a sensor for irritants. nih.gov It is implicated in various conditions, including pain, itch, and respiratory diseases. nih.gov

Activation of the TRPA1 receptor is associated with a variety of diseases, making its antagonists potential therapeutic agents. google.com There is a significant unmet clinical need for effective treatments for conditions like pain, asthma, and chronic cough. google.com Studies have shown that TRPA1 receptors act as "switches" for cough, and their activation is linked to airway inflammation and bronchoconstriction. google.com Consequently, TRPA1 antagonists are being explored for their potential to treat respiratory diseases such as cough and asthma, as well as nervous system disorders like pain and neuralgia. google.comnih.gov

The development of 2-amino-4-arylthiazole derivatives as potent TRPA1 antagonists has been a subject of investigation. nih.gov These compounds have demonstrated inhibitory activity in in-vitro assays and are expected to be beneficial for treating conditions associated with TRPA1 function, including chronic pain, neuropathic pain, and inflammatory disorders. nih.gov The core thiazole structure, related to this compound, is a key feature of these antagonists.

| Compound | Target | Reported Activity/Use |

| 2-amino-4-arylthiazole derivatives | TRPA1 | Potent antagonists for pain and inflammatory disorders. nih.gov |

| ISC-17536 | TRPA1 | In clinical development for diabetic peripheral neuropathy, pain, and respiratory disease (IC50 ~70 nM). google.com |

| LY-3526318 | TRPA1 | In clinical development for pain (antagonism IC50 5-6 µM). google.com |

Inhibition of Rho Kinase (ROCK) Activity

Rho-associated kinases (ROCK) are serine/threonine kinases that are key regulators of various cellular processes, including smooth muscle contraction. nih.gov There are two isoforms, ROCK I and ROCK II. nih.gov

The inhibition of ROCK is a promising therapeutic strategy for diseases characterized by smooth muscle hyper-reactivity. epo.org ROCK inhibitors have the potential to be used in the treatment of conditions such as asthma and glaucoma. nih.govepo.orggoogle.com The RhoA/ROCK signaling pathway is directly involved in regulating smooth muscle contraction. epo.org Therefore, inhibiting this pathway can lead to smooth muscle relaxation, which is beneficial in pathologies like asthma, where bronchoconstriction is a major issue, and glaucoma, where relaxation of the trabecular meshwork can improve aqueous humor outflow. epo.orggoogleapis.com

A series of 4-aryl-5-aminomethyl-thiazole-2-amines, which are derivatives of the core this compound structure, have been synthesized and evaluated for their ROCK inhibitory activity. nih.gov These derivatives displayed inhibitory activity against ROCK II, with the most potent compound showing an IC50 value of 20 nM. nih.gov Molecular docking studies suggest that further optimization of these compounds could lead to even more potent ROCK inhibitors. nih.gov

| Compound Class | Target | Therapeutic Relevance | Key Findings |

| 4-aryl-5-aminomethyl-thiazole-2-amines | ROCK II | Asthma, Glaucoma, Hypertension, Cancer, Spinal Cord Injury | Derivatives showed inhibitory activity, with the most potent having an IC50 of 20 nM. nih.gov |

| Tyrosine amide derivatives | ROCK-I and/or ROCK-II | Asthma, COPD, Idiopathic Pulmonary Fibrosis, Pulmonary Arterial Hypertension | Identified as inhibitors of ROCK activity. googleapis.com |

| Spiro-fused cyclic ureas | ROCK | Asthma, Erectile Dysfunction, Glaucoma | Useful for treating diseases involving smooth muscle hyper-reactivity. epo.org |

ROCK as a Strategic Pharmacological Target

Rho-associated coiled-coil containing protein kinase (ROCK) has emerged as a significant pharmacological target, and derivatives of 4-aryl-5-aminoalkyl-thiazole-2-amines have been investigated for their inhibitory potential against this enzyme. A study focused on the design and synthesis of a series of these thiazole derivatives demonstrated their ability to inhibit ROCK II. nih.gov Through screening via enzyme-linked immunosorbent assay (ELISA), it was determined that 4-aryl-5-aminomethyl-thiazole-2-amine derivatives, in particular, exhibited notable ROCK II inhibitory activities. nih.gov One compound from this series, designated as 10l, displayed a significant half-maximal inhibitory concentration (IC50) of 20 nM, highlighting the potential of this chemical scaffold in developing potent ROCK inhibitors. nih.gov The research underscores the therapeutic promise of targeting ROCK with specifically designed thiazole-based compounds. nih.gov

Utilization as Biochemical Probes in Enzyme Assays and Protein Interaction Studies

The structural features of this compound and its derivatives make them valuable tools in biochemical research. Thiazole derivatives can function as probes to label or track biological molecules within cellular and tissue environments, offering insights into various biological processes. smolecule.com Their ability to interact with specific biological targets has led to their use in enzyme inhibition and receptor binding studies. smolecule.com

For instance, a class of molecular glue compounds, one of which features a 5-methylthiazol-2-amine pharmacophore (HQ461), has been identified to promote the interaction between CDK12 and the DDB1-CUL4-RBX1 E3 ubiquitin ligase. nih.gov This induced interaction leads to the degradation of Cyclin K, a protein associated with CDK12, ultimately resulting in cell death. This discovery presents a novel strategy for targeted protein degradation. nih.govbiorxiv.org

Furthermore, 5-aminothiazole derivatives have been shown to modulate the protein-protein interaction functions of prolyl oligopeptidase (PREP), an enzyme implicated in neurodegenerative diseases. acs.org These derivatives act as selective modulators, affecting processes like α-synuclein dimerization and autophagy, while only weakly inhibiting the enzyme's proteolytic activity. acs.orguantwerpen.be The stability of the 5-aminothiazole scaffold allows for extensive structural modifications to explore these effects further. acs.org

In the context of kinesin inhibition, derivatives of 2-amino-4-methylthiazole-5-carboxylate have been developed as inhibitors of HSET (KIFC1), a motor protein. nih.gov These compounds serve as probes to study the cellular mechanisms involving this key mitotic protein. The synthetic routes developed allow for the creation of a variety of analogues to investigate structure-activity relationships. nih.gov

Additionally, 2-aminothiazole-4-carboxylate derivatives have been identified as active agents against Mycobacterium tuberculosis. plos.orgnih.gov Specifically, certain bromoacetamido analogues have shown inhibitory activity against the β-ketoacyl-ACP synthase mtFabH, a key enzyme in mycobacterial fatty acid synthesis. plos.org This highlights the utility of these compounds as probes for studying essential bacterial enzymes.

Detailed Mechanisms of Molecular Interaction and Binding

Role of the Thiazole Ring in Hydrogen Bonding and π-π Interactions with Biological Targets

The thiazole ring, a core component of this compound, plays a crucial role in the interaction of its derivatives with biological targets through various non-covalent forces. The aromatic nature of the thiazole ring allows it to participate in π-π stacking interactions with aromatic residues in proteins. The presence of nitrogen and sulfur atoms in the ring, along with the amino group at the 2-position, provides sites for hydrogen bonding. researchgate.net

The crystal structure of a derivative, 4-Bromo-2-{[4-(3-mesityl-3-methylcyclobutyl)thiazol-2-yl]hydrazonomethyl}phenol, reveals that the thiazole ring is involved in weak intermolecular C—H⋯O and C—H⋯π hydrogen-bonding associations. researchgate.net The structure is further stabilized by N—H⋯N hydrogen bonding, forming dimers, and also exhibits π–π interactions. researchgate.net

In another example, N,O π-conjugated 4-substituted 1,3-thiazole BF2 complexes demonstrate well-ordered packing in their crystal structures due to a network of hydrogen bonds (CH–N, CH–S, and CH–F) and π–π/π–n interactions between the dimethylaminophenyl groups and the thiazole ring. acs.org These interactions significantly influence the photophysical properties of the compounds. acs.org The thiazole ring's ability to engage in these multiple interactions is fundamental to the biological and chemical properties of its derivatives. mdpi.com

Impact of the Bromine Atom on Compound Reactivity and Target Selectivity

The bromine atom at the 4-position of the thiazole ring significantly influences the reactivity and target selectivity of this compound and its derivatives. The presence of a halogen, such as bromine, can enhance the biological activity of a compound. For instance, in a series of phenylthiazole derivatives, a bromo group substituted at the 4-position of a phenyl ring was found to be important for their high binding affinity to the A2A adenosine (B11128) receptor. mdpi.com

Bromine's electron-withdrawing nature can affect the electronic properties of the thiazole ring, potentially increasing its reactivity. ikm.org.my This is particularly relevant in synthetic chemistry, where brominated intermediates are often used. For example, the bromination of thiazole derivatives is a key step in the synthesis of more complex molecules. smolecule.com In the context of enzyme inhibition, the bromine atom can be a crucial feature for potent and selective activity. Studies on pyrimidine-based CDK9 inhibitors showed that chloro, bromo, and methyl substitutions at the C-5 position resulted in different selectivity profiles, likely due to their distinct electronic properties. cardiff.ac.uk

Furthermore, the introduction of a bromine atom can lead to enhanced reactivity in certain reactions. For example, 2-(2-bromoacetamido)thiazole derivatives have been designed to facilitate an SN2 type substitution with cysteine residues in enzymes, leading to irreversible inhibition. plos.orgnih.gov This targeted reactivity underscores the strategic importance of the bromine atom in designing specific enzyme inhibitors. The use of bromine in organic synthesis is extensive, although its hazardous nature has led to the development of safer brominating agents. sci-hub.se

Evaluation of Antioxidant Properties in Thiazole Derivatives

Thiazole derivatives have been a subject of interest for their potential antioxidant properties. The core thiazole structure and its various substitutions can contribute to the scavenging of free radicals, which are implicated in oxidative stress and various diseases.

A study on new 5-(2-amino-5-methylthiazol-4-yl)-1,3,4-oxadiazole-2-thiol derivatives demonstrated their antioxidant capabilities through several standard assays, including DPPH, hydroxyl, nitric oxide, and superoxide (B77818) radical scavenging methods. nih.govresearchgate.net The results indicated that certain compounds within this series exhibited significant radical scavenging potential, which was attributed to the presence of electron-donating substituents on the attached aldehyde groups. nih.govresearchgate.net Specifically, compounds with methoxy (B1213986) and hydroxyl groups on the aromatic ring showed comparable or even better activity than standard antioxidants in some assays. nih.gov

Another investigation into imidazo[2,1-b]thiazole derivatives, synthesized from 2-aminothiazole and 4-bromophenyl bromide, also reported antioxidant activity. uobaghdad.edu.iq The structure-activity relationship (SAR) analysis from various studies suggests that the presence of a substituted thiazol-2-amine moiety is often crucial for the observed antioxidant effects. mdpi.com The flexibility in modifying the thiazole ring allows for the synthesis of a wide range of compounds with varying antioxidant potentials. mdpi.comnih.gov

Below is an interactive data table summarizing the antioxidant activity of selected 2-amino-5-methylthiazole (B129938) derivatives from a study. nih.gov

| Compound | DPPH Scavenging IC50 (μg/mL) | Hydroxyl Radical Scavenging IC50 (μg/mL) | Nitric Oxide Scavenging IC50 (μg/mL) | Superoxide Radical Scavenging IC50 (μg/mL) |

| 6a | 20.1 | 22.3 | 25.4 | 17.2 |

| 6b | 35.2 | 38.1 | 40.2 | 33.6 |

| 6c | 24.8 | 27.5 | 30.1 | 21.4 |

| 6d | 42.1 | 45.3 | 48.6 | 39.8 |

| 6e | 22.5 | 24.9 | 28.3 | 19.5 |

| 6f | 38.4 | 41.2 | 43.7 | 36.1 |

| 6g | 45.7 | 48.6 | 51.2 | 42.3 |

| 6h | 50.3 | 53.4 | 56.1 | 48.6 |

| 6i | 30.1 | 33.6 | 36.8 | 28.9 |

| 6j | 48.2 | 51.8 | 54.3 | 45.2 |

| Ascorbic Acid (Standard) | 15.4 | 18.6 | 20.1 | 14.8 |

IC50 values represent the concentration of the compound required to scavenge 50% of the free radicals.

Emerging Research Directions and Future Perspectives for 4 Bromo 5 Methylthiazol 2 Amine

Exploration in Material Science for Novel Electronic and Optical Properties